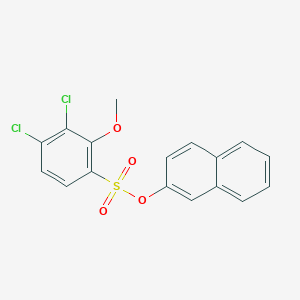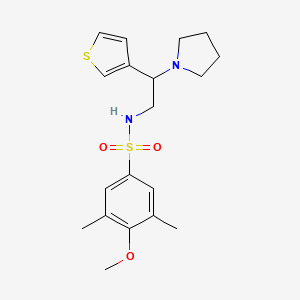
1-(3-Chloro-4-fluorophenoxy)-4-phenylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenoxy)-4-phenylphthalazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFPP and has been synthesized using different methods. The synthesis of CFPP is a complex process that requires expertise in organic chemistry. The purpose of
Applications De Recherche Scientifique
Photodynamic Therapy (PDT)
The compound has been used in the development of photosensitizers for photodynamic therapy (PDT). In this context, it acts as a PDT agent, generating singlet oxygen upon exposure to light .
Sono-Photodynamic Therapy (SPDT)
In addition to PDT, the compound has also been used in sono-photodynamic therapy (SPDT). This is a similar process to PDT, but it involves the use of ultrasound. The compound and its composites have shown very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .
Graphene Oxide Composites
The compound has been used to create graphene oxide composites. These composites have been studied for their photo-activity and potential use as photosensitizers in PDT and SPDT .
Synthesis of Zinc Phthalocyanine
The compound has been used in the synthesis of zinc phthalocyanine, a type of chemical compound that has applications in various fields, including organic solar cells, gas sensors, and PDT .
Carrier for Photosensitizers
In the context of PDT and SPDT, graphene oxide can serve as a carrier for the compound, which acts as the photosensitizer .
Sonophotochemical Studies
The compound has been used in sonophotochemical studies. These studies explore the effects of ultrasound on chemical reactions and processes .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O/c21-17-12-14(10-11-18(17)22)25-20-16-9-5-4-8-15(16)19(23-24-20)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQQBHWHFDGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)
![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)


![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)


![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B2968851.png)